N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide is a synthetic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a hydroxy group at position 8 and an o-tolyl acetamide side chain. This structure positions it within a class of nitrogen-rich heterocycles known for diverse biological activities, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
2-(2-methylphenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-4-2-3-5-11(10)8-13(21)17-9-12-18-19-14-15(22)16-6-7-20(12)14/h2-7H,8-9H2,1H3,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVHQFIEXNCWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, which may involve the use of oxidizing agents such as hydrogen peroxide or other suitable reagents.
Attachment of the Acetamide Group: The acetamide group is typically introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the triazolopyrazine core.
Attachment of the o-Tolyl Group: The final step involves the attachment of the o-tolyl group through a coupling reaction, which may involve the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group on the triazole ring can be oxidized to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions, particularly at the acetamide group, to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketone or aldehyde derivatives, while reduction of the acetamide group may yield amine derivatives.
Scientific Research Applications
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group on the triazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications: Position 8 Substituents
The substituent at position 8 of the triazolopyrazine core significantly impacts physicochemical and biological properties.
Key Observations :
Side Chain Variations: Acetamide Functionalization
The acetamide side chain influences target selectivity and membrane permeability.
Key Observations :
Key Observations :
- The target compound’s synthesis likely shares similarities with 8-oxo derivatives but diverges from chloro or amino analogs requiring specialized reagents .
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide is a complex organic compound belonging to the class of triazolopyrazines. This compound has garnered attention due to its diverse biological activities, particularly in the realms of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Triazolo-pyrazine core : This heterocyclic framework is known for its electron-deficient properties and ability to interact with various biological targets.
- Hydroxy group : Located at the 8-position of the triazole ring, enhancing its reactivity and potential pharmacological effects.
- o-Tolyl acetamide moiety : Contributing to its overall biological activity.
The molecular formula is CHNO, with a molecular weight of approximately 270.29 g/mol.
1. Neurokinin-3 Receptor Antagonism
This compound has been identified as a selective antagonist of the neurokinin-3 (NK-3) receptor. This receptor plays a significant role in various physiological processes including:
- Pain perception
- Reproductive functions
Antagonism of NK-3 receptors has therapeutic implications for conditions such as anxiety and depression.
2. Antimicrobial and Anticancer Properties
The compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it may also possess anticancer properties by inhibiting key signaling pathways involved in tumor growth. Specifically, it has shown potential as a dual inhibitor of c-Met and VEGFR-2 receptors, which are crucial in cell growth and angiogenesis.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Triazolopyrazine Core : Cyclization reactions using appropriate precursors under acidic or basic conditions.
- Hydroxylation : Introduction of the hydroxy group using oxidizing agents.
- Acetamide Formation : Reaction with o-toluidine derivatives to form the final acetamide structure.
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are optimal for preparing N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide?
Methodological Answer:
Synthesis involves multi-step reactions, typically starting with condensation of acid derivatives (e.g., carbonyldiimidazole) with hydrazine-containing intermediates under anhydrous conditions. For example, a general procedure involves refluxing precursors in solvents like DMF at 100°C for 24 hours, followed by dilution with water and recrystallization (e.g., from ethanol or i-propanol) . Key steps include:
- Coupling reactions using carbonyldiimidazole (CDI) to activate carboxyl groups.
- Cyclization under reflux to form the triazolopyrazine core.
- Purification via liquid chromatography (e.g., cyclohexane/EtOAc/MeOH mixtures) or recrystallization .
Critical Parameters: Control reaction temperature, solvent polarity, and pH to minimize side products.
Basic: Which analytical techniques are most reliable for characterizing this compound and confirming purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm regiochemistry and substituent positions. For example, aromatic protons in the o-tolyl group appear as distinct multiplets (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHNO: 336.13) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can structure-activity relationships (SAR) be systematically explored to enhance biological activity?
Methodological Answer:
- Substituent Variation: Modify the o-tolyl group (e.g., introduce electron-withdrawing Cl or electron-donating OCH) to study effects on target binding. Piperazine or fluorophenyl substituents (as in related compounds) enhance CNS activity .
- Bioisosteric Replacements: Replace the hydroxy group with bioisosteres (e.g., methoxy or trifluoromethyl) to improve metabolic stability .
- In Silico Docking: Use software like AutoDock to predict interactions with targets (e.g., neurotransmitter receptors) based on triazolopyrazine scaffolds .
Advanced: How can contradictory biological data (e.g., varying IC50_{50}50 values across studies) be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. SH-SY5Y) and assay conditions (e.g., ATP concentration in kinase assays).
- Metabolic Stability Testing: Use liver microsomes to identify if discrepancies arise from compound degradation .
- Orthogonal Validation: Confirm activity via independent methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Advanced: What computational methods predict target interactions and off-target effects?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100 ns to assess binding stability .
- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond donors in the hydroxy group) using tools like Schrödinger’s Phase .
- Off-Target Screening: Use databases like ChEMBL to cross-reference structural motifs with known off-target activities (e.g., CYP450 inhibition) .
Basic: How is compound stability evaluated under physiological conditions?
Methodological Answer:
- Solubility Testing: Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods .
- Forced Degradation Studies: Expose to heat (40–60°C), light (UV), and oxidizing agents (HO) to identify degradation pathways .
- LC-MS Stability Assays: Monitor degradation products over 24–72 hours .
Advanced: What strategies improve selectivity for specific biological targets (e.g., kinase vs. GPCR)?
Methodological Answer:
- Selective Functionalization: Introduce bulky groups (e.g., tert-butyl) to sterically block off-target binding pockets .
- Fragment-Based Design: Use X-ray crystallography of target-ligand complexes to guide modifications .
- Proteome-Wide Profiling: Employ affinity chromatography coupled with MS to identify unintended targets .
Advanced: How are synthetic impurities and by-products analyzed and mitigated?
Methodological Answer:
- HPLC-PDA/MS: Detect impurities at 0.1% levels using gradient elution (e.g., 5–95% acetonitrile in water) .
- Reaction Optimization: Adjust stoichiometry (e.g., excess CDI) to reduce unreacted intermediates .
- Green Chemistry Approaches: Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
